molecular formula C10H9NO4S2 B2516211 Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate CAS No. 81885-37-2

Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate

Cat. No.: B2516211
CAS No.: 81885-37-2
M. Wt: 271.31
InChI Key: AYZXJNJOELZMFN-UHFFFAOYSA-N
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Description

Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties. This compound, in particular, has garnered interest for its potential therapeutic applications and its role in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate typically involves the condensation of sulfur-containing compounds with aromatic precursors. One common method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine under microwave irradiation. This method provides rapid access to the desired thiophene derivative with high yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Its derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 3-sulfamoylbenzo[b]thiophene-2-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

methyl 3-sulfamoyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S2/c1-15-10(12)8-9(17(11,13)14)6-4-2-3-5-7(6)16-8/h2-5H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZXJNJOELZMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6 g of 3-tert-butylaminosulfonylbenzothiophene-2-carboxylate acid in 100 ml of methanol was saturated with anhydrous hydrogen chloride and then heated to reflux for three hours. The mixture was evaporated in vacuo to half of its volume and the residue poured into 200 g of ice and filtered to yield the desired product melting at 150°-154°. The infrared absorption spectrum shown by this material was qualitatively equivalent to that of the product of Example 4.
Name
3-tert-butylaminosulfonylbenzothiophene-2-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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